molecular formula C21H18FNO3S B11472598 7-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11472598
M. Wt: 383.4 g/mol
InChI Key: UFSKTUNBJNLXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-{3-[(3-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic molecule featuring a thienopyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methoxy groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(3-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thienopyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(3-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-{3-[(3-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: has several scientific research applications:

Mechanism of Action

The mechanism by which 7-{3-[(3-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{3-[(3-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its thienopyridine core, which is less common compared to other heterocyclic systems. This core structure, combined with the specific substituents, may confer unique chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H18FNO3S

Molecular Weight

383.4 g/mol

IUPAC Name

7-[3-[(3-fluorophenyl)methoxy]-4-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H18FNO3S/c1-25-18-6-5-14(16-11-20(24)23-17-7-8-27-21(16)17)10-19(18)26-12-13-3-2-4-15(22)9-13/h2-10,16H,11-12H2,1H3,(H,23,24)

InChI Key

UFSKTUNBJNLXFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC(=CC=C4)F

Origin of Product

United States

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